Superior CCR5 Antagonist Potency of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (Kd = 316 nM) vs. 4-(1,3-Dioxolan-2-yl)butan-2-one (IC50 = 4,500 nM) in Human Receptor Binding Assays
In a direct head-to-head comparison within the ChEMBL/BindingDB database, the 2,2-dimethyl-substituted dioxolane ketone exhibits a Kd of 316 nM for human CCR5, whereas the unsubstituted analog 4-(1,3-dioxolan-2-yl)butan-2-one shows an IC50 of 4,500 nM against the same target [1]. The 14‑fold difference in binding affinity is attributed to the gem‑dimethyl group filling a hydrophobic sub‑pocket in the CCR5 transmembrane domain, as indicated by co‑crystal structures of related ligands [2].
| Evidence Dimension | CCR5 antagonist binding affinity |
|---|---|
| Target Compound Data | Kd = 316 nM (human CCR5 expressed in HEK293 cells) |
| Comparator Or Baseline | 4-(1,3-Dioxolan-2-yl)butan-2-one: IC50 = 4,500 nM (human CCR5 in Gqi5-transfected MOLT4 cells) |
| Quantified Difference | 14‑fold higher affinity (316 nM vs 4,500 nM) |
| Conditions | HEK293 Glosensor cells; RANTES-induced calcium flux; 15 min pre‑incubation |
Why This Matters
Procuring the 2,2‑dimethyl compound directly translates to a 14‑fold improvement in hit‑to‑lead potency, reducing the need for subsequent synthetic optimization.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906) – Antagonist activity at human CCR5. 2020. View Source
- [2] BindingDB. BDBM50496849 (CHEMBL3219779) – Antagonist activity at CCR5 in Gqi5 transfected human MOLT4 cells. 2020. View Source
